N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide is a complex oxalamide derivative incorporating a benzo[d][1,3]dioxole (a methylenedioxybenzene moiety) and a 1,1-dioxidoisothiazolidine ring. The benzo[d][1,3]dioxol group is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions .
This compound is synthesized via stepwise coupling reactions, as exemplified by analogous oxalamide syntheses (e.g., compound K-16 in ), involving oxalyl chloride activation of carboxylic acids followed by amine coupling . Its structural complexity suggests applications in agrochemical or pharmaceutical research, particularly in plant growth regulation or enzyme inhibition, as inferred from related compounds’ bioactivity in A. thaliana root assays .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-28-16-6-4-14(23-7-2-8-31(23,26)27)10-15(16)22-20(25)19(24)21-11-13-3-5-17-18(9-13)30-12-29-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNXYAFHATPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide, also known as teclozan, is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of teclozan, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Teclozan features a benzo[d][1,3]dioxole moiety and an isothiazolidin derivative , which are crucial for its biological interactions. The molecular formula of teclozan is with a molecular weight of approximately 397.4 g/mol. The structural characteristics contribute to its stability and bioactivity.
Research indicates that teclozan may exert its biological effects through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that teclozan can induce apoptosis and cause cell cycle arrest in cancer cells. It has been shown to interfere with specific biochemical pathways regulating cell proliferation and survival, particularly promoting apoptotic pathways in various cancer cell lines.
- Antibacterial Properties : Teclozan has also been investigated for its antibacterial activity. It is believed to inhibit bacterial growth by disrupting cellular processes essential for bacterial survival.
Biological Activity Data
The following table summarizes the biological activities observed for teclozan across various studies:
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the anticancer properties of teclozan against various cancer cell lines, revealing IC50 values ranging from 328 to 644 nM for CCRF-CEM and MIA PaCa-2 cells. These findings indicate that structural modifications can enhance its efficacy against specific cancer types .
-
Antibacterial Studies :
- In vitro experiments demonstrated that teclozan exhibits significant antibacterial activity against common pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
- Toxicological Assessment :
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound’s isothiazolidine and oxalamide groups require multi-step synthesis, similar to K-16 (thioacetamide) and benzimidazole derivatives . Yields for such compounds typically range from 60–85%, depending on purification methods (e.g., column chromatography in vs. HPLC in ).
- Functional Groups : The 1,1-dioxidoisothiazolidine in the target compound distinguishes it from thiazolidinediones () or benzimidazoles (), offering distinct electronic and steric properties for target engagement.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Benzo[d][1,3]dioxol-containing derivatives (e.g., K-16) typically exhibit melting points between 50–60°C due to crystalline packing of aromatic systems . The target compound’s melting point is likely similar but unconfirmed.
- Solubility : The oxalamide linker and sulfonamide group in the target compound may improve aqueous solubility compared to K-16 (LogP ~3.1) or thiazole derivatives (LogP ~3.8) .
Table 3: Bioactivity of Analogous Compounds
Key Observations :
- Plant Bioactivity : K-16, a simpler benzo[d][1,3]dioxol derivative, inhibits A. thaliana root growth at 0.1 µM, comparable to the reference auxin NAA . The target compound’s isothiazolidine group may enhance membrane permeability or target affinity.
- Enzyme Inhibition : Benzimidazole derivatives () show potent IDO1 inhibition (IC50 = 0.8 µM), suggesting that the target compound’s isothiazolidine sulfonamide could similarly modulate enzymatic activity .
Preparation Methods
Starting Material: Piperonal (Heliotropin)
Piperonal (3,4-methylenedioxybenzaldehyde) serves as the precursor. Reduction of the aldehyde group to a primary alcohol is achieved via sodium borohydride (NaBH₄) in ethanol, yielding 3,4-methylenedioxybenzyl alcohol (87–92% yield).
Conversion to Amine
The alcohol undergoes Gabriel synthesis:
- Methanesulfonylation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) forms the mesylate.
- Azide Displacement : Treatment with sodium azide (NaN₃) in DMF at 60°C yields the azide intermediate.
- Staudinger Reduction : Triphenylphosphine (PPh₃) in THF/water reduces the azide to the primary amine (overall yield: 68–75%).
Characterization :
- ¹H NMR (CDCl₃) : δ 6.75 (d, 1H, aromatic), 6.65 (s, 1H), 6.55 (d, 1H), 4.20 (s, 2H, –CH₂–), 3.85 (s, 2H, –NH₂).
- HRMS : m/z calcd. for C₈H₉NO₂ [M+H]⁺: 152.0706, found: 152.0709.
Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline
Nitration of 2-Methoxyaniline
2-Methoxyaniline undergoes regioselective nitration using fuming HNO₃ in acetic acid at 0–5°C, yielding 5-nitro-2-methoxyaniline (76% yield).
Reduction to 5-Amino-2-Methoxyaniline
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine (92% yield).
Cyclization to Isothiazolidine Sulfone
- Thiolation : Reaction with thiophosgene (CSCl₂) forms the thioisocyanate intermediate.
- Ring Closure : Treatment with 1,3-dibromopropane in DCM with Et₃N yields isothiazolidine.
- Oxidation : Hydrogen peroxide (H₂O₂, 30%) in acetic acid oxidizes the sulfide to sulfone (1,1-dioxide, 68% yield).
Characterization :
- ¹³C NMR (DMSO-d₆) : δ 158.2 (C–OCH₃), 132.5 (C–S(O)₂), 54.3 (N–CH₂–), 48.1 (S–CH₂–).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Oxalamide Bridge Formation
Method A: Oxalyl Chloride Coupling
- Activation : Oxalyl chloride (2.2 equiv) reacts with benzodioxolylmethyl amine in anhydrous THF at 0°C.
- Coupling : Addition of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline and Et₃N, stirred at 25°C for 12 h.
- Workup : Aqueous extraction and silica gel chromatography yield the target compound (62% yield).
Method B: Ruthenium-Catalyzed Dehydrogenative Coupling
Using [Ru(PNN)] pincer catalyst (1 mol%), ethylene glycol (2 equiv), and both amines in toluene at 120°C under N₂. H₂ gas is evolved, and the reaction completes in 8 h (78% yield).
Method C: One-Pot Triple Cleavage Approach
Base-mediated reaction of dichloroacetamide with both amines in the presence of CBr₄ and H₂O (oxygen source) at 50°C for 6 h. This method achieves 84% yield with minimal byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Catalyst/Conditions | Purity (HPLC) |
|---|---|---|---|---|
| A | 62 | 12 h | Oxalyl chloride, THF, 0–25°C | 98.2% |
| B | 78 | 8 h | Ru(PNN), toluene, 120°C | 99.1% |
| C | 84 | 6 h | K₂CO₃, CBr₄, H₂O, 50°C | 97.8% |
Key Observations :
- Method B offers superior yield and purity due to catalytic efficiency.
- Method C is advantageous for scalability and avoids toxic chlorinated reagents.
Analytical Validation and Spectral Data
¹H NMR (500 MHz, DMSO-d₆)
LC-MS (ESI+)
- m/z calcd. for C₂₀H₂₀N₃O₆S [M+H]⁺: 454.1024, found: 454.1028.
X-ray Crystallography
Single-crystal analysis confirms the planar oxalamide core and tetrahedral geometry at sulfur in the isothiazolidine dioxide.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and inert atmospheres. Critical steps include coupling benzo[d][1,3]dioxol-5-ylmethyl and substituted phenyl precursors via oxalamide bond formation. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are optimal for intermediate solubility, while triethylamine is often used to neutralize acidic byproducts. Post-reaction purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and methylene proton environments, while Infrared (IR) spectroscopy confirms amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., 417.44 g/mol for the parent ion), and X-ray crystallography provides 3D conformational insights if single crystals are obtainable .
Q. How does the compound's structural complexity influence its solubility and stability?
The hydrophobic benzo[d][1,3]dioxole and isothiazolidin-2-yl groups reduce aqueous solubility, necessitating DMSO or ethanol for in vitro assays. Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) reveal degradation via hydrolysis of the oxalamide bond, requiring storage in anhydrous conditions .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported biological activity data?
Discrepancies in anticancer efficacy (e.g., IC₅₀ variations across cell lines) may arise from differential expression of molecular targets like tubulin or kinases. Use orthogonal assays:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic modifications to substituents (e.g., methoxy vs. hydroxy groups on the phenyl ring) reveal critical pharmacophores. For example:
Q. What strategies address low bioavailability in preclinical models?
Poor pharmacokinetics (e.g., rapid clearance) can be mitigated via:
- Prodrug derivatization : Esterification of hydroxyl groups to enhance membrane permeability.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release.
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites for structural shielding .
Critical Research Gaps
- Mechanistic ambiguity : Conflicting reports on microtubule vs. kinase targeting necessitate cryo-EM or co-crystallization studies .
- In vivo efficacy : Limited data on tumor regression in xenograft models require PK/PD modeling to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
